4-(3-methyl-1H-pyrazol-1-yl)aniline
Overview
Description
“4-(3-methyl-1H-pyrazol-1-yl)aniline” is a chemical compound with the molecular formula C10H11N3 . It is part of the pyrazole family, which is a class of compounds that are particularly useful in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, has been a subject of interest in medicinal chemistry . A series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been designed and synthesized .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic methods. For instance, 1H-NMR and 13C-NMR spectroscopic analysis can provide detailed information about the structure .Chemical Reactions Analysis
The chemical reactivity of “this compound” can be studied through various reactions. For instance, it has been found that the reaction of 1-phenyl-3-methyl-1H-pyrazol-5 (4H)-one with various substituted aromatic aldehydes has been performed in the frame of the synthesis of anticancer drug-loaded nanofibrous scaffolds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various methods. For instance, its molecular weight is 173.22 .Scientific Research Applications
Synthesis and Chemical Reactions
- 4-(3-Methyl-1H-Pyrazol-1-yl)aniline is involved in domino reactions where it undergoes a formal cleavage, forming substituted pyrazole and aniline derivatives. This reaction depends on the electrophilicity of the α-carbon atom of the CH acids involved (Erkin & Ramsh, 2014).
Application in Fluorescence Probes and Antimicrobial Activity
- Pyrazol-4-yl- and 2H-chromene-based substituted anilines, including derivatives of this compound, have been developed as potential fluorescence probes in biological imaging. Some derivatives also show significant antibacterial and antifungal activity (Banoji et al., 2022).
Corrosion Inhibition
- This compound is also used in studies for corrosion inhibition. Specifically, its derivatives have shown inhibitory activity against the corrosion of mild steel in hydrochloric acid. Theoretical calculations, including Density Functional Theory (DFT), are used to understand the stability, reactivity, and adsorption properties of these inhibitors (Chadli et al., 2020).
Photophysics and Electroluminescence
- This compound derivatives have been used in the synthesis of luminescent tetradentate bis-cyclometalated platinum complexes. These complexes demonstrate potential applications in organic light-emitting diodes (OLEDs), exhibiting diverse emissive properties at ambient temperature (Vezzu et al., 2010).
Antiviral Evaluation
- N-((3-Phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines, structurally related to this compound, have been evaluated for their antiviral activity against RNA and DNA viruses of public health significance (Desideri et al., 2019).
Catalytic Applications
- The compound has been involved in the development of recyclable hydroamination catalysts. Rh(I) complexes bearing N,N and N,P ligands anchored on glassy carbon electrodes have been studied for their catalytic activity, with implications in sustainable chemistry (Tregubov et al., 2013).
Future Directions
The future directions in the research of “4-(3-methyl-1H-pyrazol-1-yl)aniline” and its derivatives could involve further exploration of their pharmacological properties. For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It’s known that the compound forms intermolecular n-h···n interactions between the nh2 group of the aniline substituent and the n6 acceptor atom of a neighboring molecule . This interaction could potentially influence its interaction with its biological targets.
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways, leading to downstream effects such as cell growth inhibition .
Result of Action
Similar compounds have shown various biological activities, including anticancer and antifungal activities .
Action Environment
The action of 4-(3-methyl-1H-pyrazol-1-yl)aniline can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the stability and efficacy of the compound .
Properties
IUPAC Name |
4-(3-methylpyrazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-6-7-13(12-8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUWZNUHWMLDSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325511 | |
Record name | 4-(3-methyl-1H-pyrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53006-55-6 | |
Record name | 53006-55-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(3-methyl-1H-pyrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-methyl-1H-pyrazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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